N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
N-(2-Methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative characterized by a 2-methoxyphenyl group attached to the amide nitrogen and a 2-oxopyrrolidin-1-ylmethyl substituent at the second nitrogen. The pyrrolidinone ring introduces a polar, heterocyclic moiety, while the methoxy group enhances lipophilicity. Such structural features are common in pharmaceuticals targeting neurological or infectious diseases .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-8-3-4-9-16(15)20(24)22(14-21-13-7-12-19(21)23)17-10-5-6-11-18(17)25-2/h3-6,8-11H,7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQVCGBXKXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Nitro-Substituted Benzamides
Compounds such as N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide and N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide () share the N-(2-methoxyphenyl)benzamide backbone but incorporate nitrobenzyloxy groups. In contrast, the target compound’s pyrrolidinone group may favor hydrogen bonding with biological targets due to its carbonyl oxygen .
Piperazine-Containing Benzamides
Nitro-MPPF (N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide, ) replaces the pyrrolidinone with a piperazine ring. Piperazine improves water solubility and is common in CNS-targeting drugs. However, the pyrrolidinone in the target compound may confer better metabolic stability due to reduced basicity compared to piperazine .
Pyrrolidinyl-Pyrimidine Hybrids
N-(2-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide () combines a pyrrolidinyl group with a chloropyrimidine.
Antiviral Potential
The benzamide derivative Y96 (5-[(E)-(hydroxyimino)methyl]-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide, ) showed promising NRP-1 docking scores (-8.2 kcal/mol) against COVID-19, outperforming reference compounds. The target compound’s pyrrolidinone may similarly interact with viral proteases or host receptors, though its activity remains unverified .
Antiparasitic Activity
Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, ) exhibits anti-Leishmania activity, attributed to the benzimidazole core. The target compound lacks this moiety but retains the 2-methoxyphenyl group, which could modulate parasite membrane permeability .
Agricultural Use
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide, ) is a fungicide. Its isopropoxy group enhances hydrophobicity for foliar penetration, whereas the target compound’s polar pyrrolidinone may limit pesticidal utility .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Biological Activity
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with notable biological activity, particularly in the fields of neuropharmacology and pain management. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 306.38 g/mol
- Structural Components :
- A methoxyphenyl group
- A pyrrolidine moiety
- A benzamide backbone
This structural arrangement is crucial for its interaction with biological targets, specifically substance P receptors, which are implicated in pain pathways and neurogenic inflammation.
This compound functions primarily as a selective antagonist of substance P receptors . This antagonism is significant because substance P is involved in the transmission of pain signals in the nervous system. By inhibiting these receptors, the compound may reduce pain perception and inflammation, suggesting its utility in managing chronic pain conditions.
Key Findings from Research Studies
- Receptor Binding Studies : In vitro assays demonstrated that this compound selectively binds to substance P receptors, inhibiting their activity effectively. This was established through various binding affinity assays, showing a strong correlation between receptor inhibition and analgesic effects observed in animal models.
- Neurogenic Inflammation Modulation : Studies indicate that this compound can modulate neurogenic inflammation, which is a critical factor in chronic pain syndromes. The compound's ability to interfere with the signaling pathways associated with inflammation further supports its potential therapeutic applications.
- Pharmacological Characterization : Detailed pharmacological characterization revealed that the compound exhibits low-to-moderate affinity for various opioid receptors, which may contribute to its overall efficacy in pain management. The pharmacokinetic profile suggests rapid absorption and distribution within biological systems .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide | Methoxy group on a different aromatic ring | Potential analgesic effects | Different substituents affect receptor selectivity |
| N-(3-fluorophenyl)-N-[1-(pyrrolidin-1-yl)propyl]-acetamide | Fluorine substitution on phenyl | Enhanced potency against certain pain pathways | Fluorine enhances lipophilicity |
| N-(4-chlorophenyl)-N-[1-(pyrrolidin-1-yl)butanamide] | Chlorine substituent on phenyl | Antinociceptive properties | Chlorine's electronic effects may alter binding affinity |
Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical implications of this compound:
- Chronic Pain Management : In animal models of chronic pain, administration of this compound resulted in significant reductions in pain behavior, indicating its effectiveness as an analgesic agent.
- Neuroprotective Effects : Preliminary research suggests that the compound may also exhibit neuroprotective properties, potentially benefiting patients with neurodegenerative conditions where inflammation plays a critical role .
- Future Research Directions : Ongoing studies aim to explore the full therapeutic potential of this compound, including its efficacy in human clinical trials and its safety profile compared to existing analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
